molecular formula C13H13N3O B8469516 N-(5-Methylpyridin-2-yl)-2-aminobenzamide CAS No. 280771-59-7

N-(5-Methylpyridin-2-yl)-2-aminobenzamide

Cat. No.: B8469516
CAS No.: 280771-59-7
M. Wt: 227.26 g/mol
InChI Key: HBRSGWWCIFQEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Methylpyridin-2-yl)-2-aminobenzamide is a useful research compound. Its molecular formula is C13H13N3O and its molecular weight is 227.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

280771-59-7

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

2-amino-N-(5-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H13N3O/c1-9-6-7-12(15-8-9)16-13(17)10-4-2-3-5-11(10)14/h2-8H,14H2,1H3,(H,15,16,17)

InChI Key

HBRSGWWCIFQEIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC=CC=C2N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirring solution of N-(5-methylpyridin-2-yl)-2-nitrobenzamide (1.5 g, 5.8 mmol) and Ni(OAC)2.4H2O (2.9 g, 11.7 mmol) in THF (20 mL) and methanol (40 mL) at 0° C. was added, in small portions, sodium borohydride (0.88 g, 23.2 mmol). After complete addition and an additional 5 min, the solvent was evaporated in vacuo and the residue was partitioned between ethyl acetate (200 mL) and 50% conc NH4OH (200 mL). The organic phase was separated and washed again with 50% conc NH4OH, followed by brine, then dried with MgSO4, filtered and concentrated in vacuo to give 1.25 g (95%) of a light yellow solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Ni(OAC)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
0.88 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

To a stirring solution of N-(5-methylpyridin-2-yl)-2-nitrobenzamide (1.5 g, 5.8 mmol) and Ni(OAc)2.4H2O (2.9 g, 11.7 mmol) in THF (20 mL) and methanol (40 mL) at 0° C. was added, in small portions, sodium borohydride (0.88 g, 23.2 mmol). After complete addition and an additional 5 min, the solvent was evaporated in vacuo and the residue was partitioned between ethyl acetate (200 mL) and 50% conc NH4OH (200 mL). The organic phase was separated and washed again with 50% conc NH4OH, followed by brine, then dried with MgSO4, filtered and concentrated in vacuo to give 1.25 g (95%) of a light yellow solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Ni(OAc)2.4H2O
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
95%

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